molecular formula C19H10N2O3 B280682 2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one

2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one

Cat. No.: B280682
M. Wt: 314.3 g/mol
InChI Key: ZERSKUJMTJKMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one, also known as DBFI, is a heterocyclic compound that has shown promising results in scientific research. This compound belongs to the indazole family and has a unique structure that makes it an attractive candidate for various applications.

Mechanism of Action

The mechanism of action of 2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one is not fully understood. However, it has been reported to act as a potent inhibitor of various enzymes, such as topoisomerase II and carbonic anhydrase. This compound has also been shown to modulate the activity of several signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-kB pathway. Moreover, this compound has been reported to exhibit antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been reported to inhibit the migration and invasion of cancer cells. Moreover, this compound has been shown to reduce the levels of reactive oxygen species and prevent oxidative damage to cells. This compound has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to protect dopaminergic neurons from oxidative stress and prevent motor deficits in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. Moreover, this compound has been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug development. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. Moreover, this compound has been reported to exhibit some cytotoxicity at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on 2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the structure-activity relationship of this compound to identify more potent derivatives. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, the potential of this compound as a diagnostic tool for various diseases should be explored.

Synthesis Methods

2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one can be synthesized using various methods, such as the condensation of 2-furoic acid with 2-aminobenzoic acid, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-furoic acid with 2-nitrobenzaldehyde, followed by reduction with sodium dithionite and cyclization with phosphorus oxychloride. These methods have been reported to yield high purity this compound.

Scientific Research Applications

2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to prevent the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. Moreover, this compound has been reported to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.

Properties

Molecular Formula

C19H10N2O3

Molecular Weight

314.3 g/mol

IUPAC Name

14-(furan-2-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C19H10N2O3/c22-18-12-6-2-1-5-11(12)17-16-13(18)7-3-8-14(16)21(20-17)19(23)15-9-4-10-24-15/h1-10H

InChI Key

ZERSKUJMTJKMGD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=CO5

Canonical SMILES

C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=CO5

Origin of Product

United States

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